2-Methyl-2-(prop-2-yn-1-yl)-1,4-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-(prop-2-yn-1-yl)-1,4-dioxane is an organic compound characterized by the presence of a dioxane ring substituted with a methyl group and a prop-2-yn-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(prop-2-yn-1-yl)-1,4-dioxane can be achieved through several methods. One common approach involves the reaction of 2-methyl-1,4-dioxane with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as zinc oxide nanoparticles can be employed to enhance the reaction efficiency and reduce the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-(prop-2-yn-1-yl)-1,4-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding dioxane derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced dioxane compounds.
Substitution: The propargyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Propargyl bromide with potassium carbonate in dimethylformamide.
Major Products Formed
Oxidation: Oxidized dioxane derivatives.
Reduction: Reduced dioxane compounds.
Substitution: Substituted dioxane derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-(prop-2-yn-1-yl)-1,4-dioxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-(prop-2-yn-1-yl)-1,4-dioxane involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1,4-dioxane: Lacks the propargyl group, resulting in different chemical reactivity and applications.
2-Prop-2-yn-1-yl-1,4-dioxane: Similar structure but without the methyl group, affecting its physical and chemical properties.
Uniqueness
2-Methyl-2-(prop-2-yn-1-yl)-1,4-dioxane is unique due to the presence of both a methyl group and a propargyl group on the dioxane ring.
Eigenschaften
CAS-Nummer |
65894-14-6 |
---|---|
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
2-methyl-2-prop-2-ynyl-1,4-dioxane |
InChI |
InChI=1S/C8H12O2/c1-3-4-8(2)7-9-5-6-10-8/h1H,4-7H2,2H3 |
InChI-Schlüssel |
UHZNOIYFQXPWMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COCCO1)CC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.